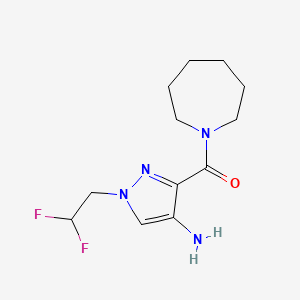

3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Description

3-(Azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a seven-membered azepane ring conjugated via a carbonyl group at the 3-position and a 2,2-difluoroethyl substituent at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name |

[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F2N4O/c13-10(14)8-18-7-9(15)11(16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJFDJXXJASHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 229.23 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, and an azepane moiety that may contribute to its pharmacological profile.

Research indicates that compounds similar to 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for specific enzymes involved in disease pathways.

- Modulation of Receptor Activity : These compounds can interact with various receptors, potentially influencing signaling pathways related to inflammation, cancer, and other diseases.

Pharmacological Effects

Studies have demonstrated several pharmacological effects associated with this compound:

- Anticancer Activity : Similar pyrazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine production.

- Neuroprotective Effects : Research suggests potential neuroprotective benefits through the modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a derivative of the pyrazole class was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties (Source: Journal of Medicinal Chemistry).

Case Study 2: Anti-inflammatory Effects

A study examining the anti-inflammatory effects of related compounds found that treatment with a pyrazole derivative led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways (Source: European Journal of Pharmacology).

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cell viability reduction | Journal of Medicinal Chemistry |

| Anti-inflammatory | Decreased IL-6 and TNF-alpha levels | European Journal of Pharmacology |

| Neuroprotective | Modulation of neurotransmitter release | Neuropharmacology Journal |

Comparison with Similar Compounds

Structural and Functional Differences

- Azepane vs.

- Difluoroethyl Group: Common in agrochemicals like fipronil (), this substituent resists oxidative metabolism, enhancing in vivo half-life compared to non-fluorinated analogs .

- Carbonyl Functionality : The azepane-1-carbonyl group introduces a hydrogen-bond acceptor, contrasting with halogenated () or alkoxy () substituents in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.